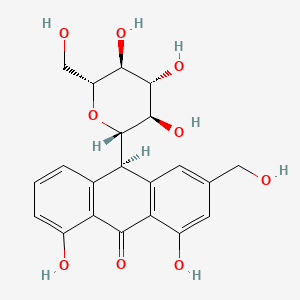
Aloin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Aloin B, also known as barbaloin, is a bitter, yellow-brown compound found in the exudate of various Aloe species. It is an anthraquinone glycosyl, meaning its anthraquinone skeleton is modified by the addition of a sugar molecule. This compound is primarily known for its use as a stimulant-laxative, inducing bowel movements by irritating the colon .
準備方法
Synthetic Routes and Reaction Conditions: Aloin B can be extracted from the yellow exudate of Aloe species such as Aloe barbadensis (Aloe vera) and Aloe ferox. The extraction process typically involves the use of solvents like phosphate-buffered saline (pH 3) or acetonitrile acidified with formic acid. High-performance liquid chromatography (HPLC) is commonly used to quantify and purify aloin from these extracts .
Industrial Production Methods: Industrial production of aloin involves the extraction of aloe latex, which is then purified through crystallization. The process may include the use of aliphatic diols or triols of low molecular weight to enhance the extraction efficiency .
化学反応の分析
Types of Reactions: Aloin B undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of aloin can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions with nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include anthraquinone derivatives and glycosylated compounds .
科学的研究の応用
Aloin B has a wide range of scientific research applications:
Chemistry: Used as a reference compound in chromatographic studies and as a precursor for synthesizing other anthraquinone derivatives.
Biology: Studied for its antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Investigated for its potential neuroprotective and anticancer effects.
Industry: Utilized in the production of laxatives, cosmetics, and as a bittering agent in alcoholic beverages.
作用機序
Aloin B exerts its effects through various molecular targets and pathways:
Laxative Effect: this compound irritates the colon, stimulating bowel movements by increasing peristalsis.
Anti-inflammatory and Antioxidant Effects: this compound activates the phosphatidylinositol-3-kinase/protein kinase B (PI3K/Akt) signaling pathway, promoting cell survival and inhibiting apoptosis. .
Anticancer Effects: this compound inhibits proteasome activity, leading to the accumulation of damaged proteins and inducing apoptosis in cancer cells.
類似化合物との比較
Aloin B is often compared with other anthraquinone derivatives such as:
Aloe-emodin: Known for its laxative and anticancer properties.
Aloesin: Exhibits skin-lightening and anti-inflammatory effects.
Emodin: Possesses laxative, anti-inflammatory, and anticancer properties.
Uniqueness: this compound’s unique combination of glycosylation and anthraquinone structure contributes to its distinct pharmacological profile, making it a versatile compound in various scientific and industrial applications .
特性
CAS番号 |
5133-19-7 |
|---|---|
分子式 |
C21H22O9 |
分子量 |
418.4 g/mol |
IUPAC名 |
(10R)-1,8-dihydroxy-3-(hydroxymethyl)-10-[(2S,3S,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one |
InChI |
InChI=1S/C21H22O9/c22-6-8-4-10-14(21-20(29)19(28)17(26)13(7-23)30-21)9-2-1-3-11(24)15(9)18(27)16(10)12(25)5-8/h1-5,13-14,17,19-26,28-29H,6-7H2/t13-,14-,17+,19+,20+,21+/m1/s1 |
InChIキー |
AFHJQYHRLPMKHU-GCLVLASRSA-N |
SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2OC4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO |
異性体SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4[C@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)C=C(C=C3O)CO |
正規SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO |
melting_point |
148 °C; 70 - 80 °C (monohydrate) |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















